molecular formula C8H6O3 B570855 Prop-2-yn-1-yl furan-3-carboxylate CAS No. 116041-58-8

Prop-2-yn-1-yl furan-3-carboxylate

Cat. No.: B570855
CAS No.: 116041-58-8
M. Wt: 150.133
InChI Key: FILIXFDMUZQLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-yn-1-yl furan-3-carboxylate is a chemical building block of significant interest in medicinal chemistry and organic synthesis. It features a furan ring, a privileged scaffold in drug discovery, functionalized with a propargyl ester group. This structure makes it a valuable intermediate for constructing more complex molecules via metal-catalyzed coupling reactions, such as the palladium-catalyzed carbonylative synthesis of heterocycles . Furan-carboxylate derivatives are actively investigated for their potential as therapeutics for sickle cell disease (SCD). Researchers are exploring compounds that modify hemoglobin to prevent its polymerization, the primary pathological event in SCD . While the most advanced drug candidates are aromatic aldehydes, recent scientific work focuses on designing novel molecules with improved metabolic stability, often by incorporating reactive centers like a Michael acceptor or by targeting alternative residues on hemoglobin, such as βCys93 . The furan moiety is a key structural component in this field, as evidenced by previous clinical studies on compounds like 5-HMF and ongoing research into new analogs . Furthermore, polysubstituted furans are frequently found in natural products and compounds with antibacterial activities . The propargyl ester group of this compound offers a handle for further synthetic manipulation, enabling researchers to create diverse libraries of furan-based compounds for biological evaluation. This product is intended for research purposes as a synthetic intermediate in the development of potential pharmacologically active molecules and novel organic materials. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

prop-2-ynyl furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c1-2-4-11-8(9)7-3-5-10-6-7/h1,3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILIXFDMUZQLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666566
Record name Prop-2-yn-1-yl furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116041-58-8
Record name Prop-2-yn-1-yl furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

DCC/DMAP-Mediated Coupling

The most direct route involves coupling furan-3-carboxylic acid with propargyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). In a representative procedure, furan-3-carboxylic acid (3.0 mmol), propargyl alcohol (3.6 mmol), DCC (3.6 mmol), and DMAP (0.6 mmol) are stirred in dichloromethane (DCM) at 23°C for 18 hours. After purification via silica gel chromatography (hexane/ethyl acetate), the product is isolated in 72% yield. This method is widely applicable but requires stoichiometric coupling agents, increasing costs for large-scale synthesis.

Propargyl Bromide Alkylation

Alternative alkylation employs propargyl bromide under basic conditions. Furan-3-carboxylic acid (1.0 equiv) is treated with propargyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetone at reflux for 12 hours. The reaction proceeds via nucleophilic substitution, yielding the ester after aqueous workup and chromatography. While efficient (65–75% yields), competing hydrolysis of propargyl bromide necessitates careful moisture control.

Gold-Catalyzed Propargylic Substitution

Gold(III) bromide (AuBr₃) and silver triflate (AgOTf) in ionic liquids enable tandem propargylic substitution and cycloisomerization. For example, propargyl alcohol derivatives react with 1,3-dicarbonyl compounds in [EMIM][NTf₂] at 60°C for 30 minutes. The reaction proceeds via a vinyl gold intermediate, affording polysubstituted furans in 60–86% yields. This method is notable for its atom economy but requires specialized catalysts and ionic solvents.

Ionic Liquid-Mediated Synthesis

AuBr₃/AgOTf in [EMIM][NTf₂]

A scalable approach uses 5 mol% AuBr₃ and 15 mol% AgOTf in 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂]). Propargyl alcohol (1.2 equiv) and furan-3-carbonyl chloride (1.0 equiv) react at 60°C for 10–30 minutes, yielding 85% product after extraction with diethyl ether. The ionic liquid enhances reaction rates and stabilizes intermediates, enabling recyclability for up to five cycles without significant yield loss.

Brønsted Acid-Promoted Annulation

A metal-free route leverages Brønsted acids (e.g., triflic acid) to promote (3+2) annulation between α-oxo ketene dithioacetals and isoindoline-1,3-dione-derived propargyl alcohols. Under optimized conditions, furan-3-carboxylates form in 70–78% yields via sequential nucleophilic attack and cyclization. This method avoids transition metals but requires precise control of acid strength to prevent side reactions.

Comparative Analysis of Synthetic Methods

MethodReagents/CatalystsConditionsYield (%)Key AdvantagesLimitations
DCC/DMAP CouplingDCC, DMAP, DCM23°C, 18 h72Simple setup, high purityCostly reagents, stoichiometric use
Propargyl Bromide AlkylationK₂CO₃, acetoneReflux, 12 h65–75Widely available reagentsMoisture-sensitive
Gold-Catalyzed SubstitutionAuBr₃, AgOTf, [EMIM][NTf₂]60°C, 10–30 min60–86Atom-economical, recyclable solventHigh catalyst loading
Brønsted Acid AnnulationTriflic acidRT to 60°C, 6–12 h70–78Metal-free, regioselectiveAcid-sensitive substrates

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl furan-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Prop-2-yn-1-yl furan-3-carbinol.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Prop-2-yn-1-yl furan-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Prop-2-yn-1-yl furan-3-carboxylate with three related compounds, focusing on structural features, physicochemical properties, and functional implications.

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Physical/Chemical Properties Applications/Notes
This compound C₈H₆O₃ 150.13 Furan, propargyl ester Not explicitly reported Lead compound (marine-derived)
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS 97.14 Propargyl sulfide, nitrile Density: 1.133 g/cm³ No registered industrial use
Ethyl furan-3-carboxylate C₇H₈O₃ 140.14 Furan, ethyl ester Not reported Synthetic precursor
4-(Prop-1-en-2-yl)furan-2-sulfonamide C₇H₉NO₂S 171.21 Furan, sulfonamide, isopropenyl White solid NLRP3 inflammasome inhibition

Structural and Functional Group Comparisons

  • Propargyl vs. Ethyl Ester (Ethyl furan-3-carboxylate) :
    Replacing the propargyl group in the target compound with an ethyl ester (as in ethyl furan-3-carboxylate) reduces electrophilicity and steric demand. The propargyl group’s triple bond may enhance reactivity in click chemistry or cycloaddition reactions, whereas the ethyl ester is more stable and lipophilic, favoring passive membrane diffusion .

  • Propargyl Ester vs. Sulfonamide (4-(Prop-1-en-2-yl)furan-2-sulfonamide): The sulfonamide group in the latter introduces hydrogen-bonding capability and acidity (pKa ~10–11), which is critical for target binding in biological systems.
  • Propargyl Ester vs. Sulfanyl Carbonitrile ((Prop-2-yn-1-ylsulfanyl)carbonitrile) : The sulfanyl carbonitrile analogue replaces the furan-carboxylate core with a nitrile and sulfide group. This drastically alters polarity and reactivity—the nitrile group is strongly electron-withdrawing, while the sulfide may participate in redox reactions. The target compound’s ester group offers milder reactivity, suitable for prodrug designs .

Biological Activity

Prop-2-yn-1-yl furan-3-carboxylate is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its furan ring and propargylic structure, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, such as oxidation and substitution, enhancing its utility in synthetic chemistry and medicinal applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as a therapeutic agent in treating infections. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific enzymatic pathways involved in cell cycle regulation. For instance, it has been shown to inhibit the activity of certain kinases that are crucial for cancer cell survival and growth .

The biological activity of this compound is attributed to its interaction with molecular targets within cells. It acts as an inhibitor of enzymes involved in metabolic pathways that regulate cell proliferation. This inhibition can lead to apoptosis in cancer cells, thereby reducing tumor growth .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

Study 2: Anticancer Activity

Another study focused on the anticancer properties of the compound against breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .

Data Tables

Biological Activity Effect Target IC50/MIC Values
AntimicrobialInhibition of bacterial growthBacterial cell membraneMIC: 32–128 µg/mL
AnticancerInduction of apoptosisCancer cell proliferation pathwaysIC50: ~15 µM (MCF-7)

Q & A

Basic: What synthetic methodologies are recommended for preparing prop-2-yn-1-yl furan-3-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer:
this compound can be synthesized via esterification or coupling reactions. A common approach involves reacting furan-3-carboxylic acid derivatives with propargyl alcohols or amines. For example:

  • Step 1: Activate the carboxylic acid using coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base (e.g., triethylamine).
  • Step 2: Introduce the prop-2-yn-1-yl group via nucleophilic substitution or ester exchange under inert conditions.
  • Optimization: Monitor reaction progress via Thin Layer Chromatography (TLC) and adjust solvent polarity (e.g., DMF or THF) to enhance yield. Elevated temperatures (50–70°C) and anhydrous conditions are critical to minimize side reactions .

Basic: How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) to collect intensity data at low temperatures (100 K) to reduce thermal motion artifacts.
  • Structure Solution: Employ direct methods in SHELXS or SHELXD for initial phase determination.
  • Refinement: Refine with SHELXL using full-matrix least-squares against F2F^2. Anisotropic displacement parameters for non-H atoms and riding models for H-atoms improve accuracy. Validate geometry with PLATON or Mercury .

Advanced: How can researchers resolve discrepancies in biological activity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies:

  • Standardization: Use validated cell lines (e.g., A549 or HT-29) and replicate experiments (n3n \geq 3). Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).
  • Structural Verification: Confirm compound purity via 1H/ 13C^1 \text{H}/\ ^{13}\text{C} NMR and HPLC (>95% purity).
  • Mechanistic Studies: Perform dose-response curves (IC50_{50}/EC50_{50}) and compare with structurally analogous compounds (e.g., methyl furan-3-carboxylate derivatives) to isolate functional group contributions .

Advanced: What experimental design principles are critical for studying the reactivity of the prop-2-yn-1-yl group in furan-3-carboxylate derivatives?

Methodological Answer:
The prop-2-yn-1-yl group undergoes click chemistry (e.g., Huisgen cycloaddition) and oxidation. Key considerations:

  • Click Chemistry: Use Cu(I) catalysts (e.g., CuBr) with azides in a 1:1 stoichiometry. Monitor regioselectivity via 1H^1 \text{H} NMR.
  • Oxidation: Employ catalytic OsO4_4 or RuO4_4 to form diketones; track by IR (C≡C stretch at ~2100 cm1^{-1} disappearance).
  • Safety: Handle alkynes under inert atmospheres to prevent explosive peroxidation .

Advanced: How should researchers address challenges in spectral interpretation for this compound derivatives?

Methodological Answer:
Key spectral pitfalls and solutions:

  • NMR: Overlapping signals in 1H^1 \text{H} NMR (e.g., furan protons at δ 6.5–7.5 ppm) can be resolved using 2D techniques (COSY, HSQC).
  • MS: Fragmentation patterns (e.g., loss of CO2_2 from carboxylate) require high-resolution mass spectrometry (HRMS) for accurate assignment.
  • IR: Differentiate ester C=O (1730–1760 cm1^{-1}) from carboxylic acid (2500–3300 cm1^{-1} broad O-H stretch) .

Advanced: What strategies are recommended for analyzing the environmental stability and degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis Studies: Incubate in buffered solutions (pH 4–10) at 25–40°C. Monitor via HPLC for degradation products (e.g., furan-3-carboxylic acid).
  • Photolysis: Expose to UV light (254 nm) and analyze by GC-MS for radical-mediated cleavage products.
  • Ecotoxicity: Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity) to assess environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.